An In-depth Technical Guide to the Chemical Structure and Synthesis of Piroxicam-d4
An In-depth Technical Guide to the Chemical Structure and Synthesis of Piroxicam-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and synthesis of Piroxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. This document is intended for researchers, scientists, and professionals involved in drug development and analysis who require a comprehensive understanding of this stable isotope-labeled compound.
Chemical Structure of Piroxicam-d4
Piroxicam-d4 is a isotopologue of Piroxicam in which four hydrogen atoms on the pyridinyl ring have been replaced with deuterium (B1214612) atoms. This isotopic substitution is strategically placed to minimize the impact on the molecule's pharmacological activity while providing a distinct mass signature for analytical purposes.
The chemical structure of Piroxicam-d4 is illustrated below:
Caption: Chemical Structure of Piroxicam-d4.
Molecular Formula: C₁₅H₉D₄N₃O₄S[1]
Molecular Weight: 335.37 g/mol [1]
SMILES: O=C(C1=C(O)C2=CC=CC=C2S(N1C)(=O)=O)NC3=NC([2H])=C([2H])C([2H])=C3[2H][1]
IUPAC Name: 4-hydroxy-2-methyl-N-(pyridin-2-yl-d4)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
The core structure consists of a benzothiazine dioxide ring system linked to a deuterated pyridinyl group via an amide bond. The enolic hydroxyl group at the 4-position is a key feature of the oxicam class of NSAIDs and is crucial for its anti-inflammatory activity.
Synthesis Pathways of Piroxicam-d4
The synthesis of Piroxicam-d4 generally follows the established synthetic routes for Piroxicam, with the key difference being the use of a deuterated starting material, specifically 2-amino(pyridine-d4). The most common and industrially viable synthesis starts from saccharin (B28170).
The overall synthetic strategy can be visualized as a two-step process:
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Synthesis of the Benzothiazine Carboxylate Intermediate: This involves the modification of the saccharin backbone to introduce the necessary functional groups.
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Amide Coupling: The carboxylate intermediate is then coupled with 2-amino(pyridine-d4) to form the final Piroxicam-d4 product.
A generalized logical workflow for the synthesis is presented below:
Caption: Logical workflow for the synthesis of Piroxicam-d4.
Experimental Protocols
Method 1: Synthesis from N-Methylsaccharin
This method involves the reaction of N-methylsaccharin with methyl chloroacetate (B1199739), followed by a base-catalyzed rearrangement and subsequent amidation.
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Step 1: Synthesis of Methyl 2-(1,1-dioxido-3-oxo-1,2-benzothiazin-2(3H)-yl)acetate. N-methylsaccharin is reacted with methyl chloroacetate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like dimethylformamide (DMF).
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Step 2: Rearrangement to Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. The product from Step 1 undergoes a base-catalyzed (e.g., sodium methoxide) Dieckmann-like condensation to yield the key carboxylate intermediate.
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Step 3: Amidation to form Piroxicam-d4. The methyl ester intermediate is then reacted with 2-amino(pyridine-d4) in a high-boiling solvent such as xylene or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to yield Piroxicam-d4.
Method 2: Synthesis from Saccharin
This is a more direct route that is also widely used.
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Step 1: Reaction of Saccharin with Methyl Chloroacetate. Saccharin is reacted with methyl chloroacetate in the presence of a base to form the N-alkylated product.
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Step 2: Rearrangement and Methylation. The product from the previous step is treated with a strong base (e.g., sodium hydride) to induce rearrangement, followed by methylation with a methylating agent (e.g., dimethyl sulfate) to introduce the N-methyl group.
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Step 3: Amidation with 2-amino(pyridine-d4). The resulting intermediate is then coupled with 2-amino(pyridine-d4) to afford Piroxicam-d4.
Quantitative Data
Quantitative data for the synthesis of Piroxicam-d4 is not extensively published. However, based on the synthesis of unlabeled Piroxicam, the following table provides expected values. The purity of commercially available Piroxicam-d4 is typically high, as it is primarily used as an analytical standard.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₉D₄N₃O₄S | [1] |
| Molecular Weight | 335.37 | [1] |
| Typical Yield (unlabeled) | >80% | |
| Purity (commercial) | ≥98% | |
| Deuterium Incorporation | ≥99 atom % D |
Mandatory Visualizations
General Synthesis Pathway of Piroxicam
The following diagram illustrates a general, simplified pathway for the synthesis of Piroxicam, which is analogous to the synthesis of its deuterated form.
Caption: A simplified overview of the Piroxicam synthesis pathway.
Experimental Workflow for Amide Coupling
This diagram outlines the typical laboratory workflow for the final amide coupling step in the synthesis of Piroxicam-d4.
Caption: Laboratory workflow for the final step of Piroxicam-d4 synthesis.
Conclusion
Piroxicam-d4 is a valuable tool for pharmacokinetic and metabolic studies of Piroxicam, as well as a reliable internal standard for its quantification in various biological matrices. Its synthesis, while not explicitly detailed in a single source, can be reliably inferred from the well-established synthetic routes of its non-deuterated counterpart. The key to its synthesis lies in the use of the deuterated precursor, 2-amino(pyridine-d4). This guide provides a comprehensive overview of the chemical structure and synthetic pathways, offering a solid foundation for researchers and professionals working with this important labeled compound.
